Methyl 2-chloro-1H-indole-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 2-chloro-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

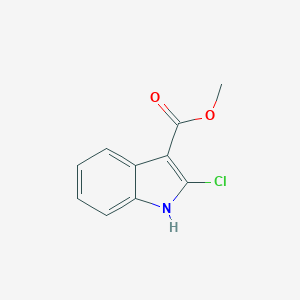

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODYXZOJWGXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598951 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152812-42-5 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 2-chloro-1H-indole-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-1H-indole-3-carboxylate

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the synthesis and characterization of Methyl 2-chloro-1H-indole-3-carboxylate, a key heterocyclic building block in medicinal chemistry.

Introduction: The Significance of the 2-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a chlorine atom at the 2-position, coupled with a carboxylate at the 3-position, creates a versatile intermediate. The 2-chloro group acts as a reactive handle, enabling further functionalization through nucleophilic substitution reactions, while the indole-3-carboxylate moiety is a common feature in biologically active molecules. This unique combination makes Methyl 2-chloro-1H-indole-3-carboxylate a valuable precursor for constructing complex molecular architectures and exploring novel chemical space in the pursuit of new therapeutic agents.

PART 1: Synthesis of Methyl 2-chloro-1H-indole-3-carboxylate

Strategic Rationale for Synthesis

The selected synthetic strategy involves the direct electrophilic chlorination of a readily available starting material, Methyl 1H-indole-3-carboxylate. This approach is favored for its efficiency and atom economy. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitrogen atom's lone pair activates the ring, particularly at the C3 position. However, since the C3 position is already substituted, electrophilic attack is directed to the next most nucleophilic site, the C2 position. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its mild nature and ease of handling compared to gaseous chlorine. Acetonitrile is selected as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

-

Activation: The N-Chlorosuccinimide (NCS) acts as the source of an electrophilic chlorine atom (Cl⁺).

-

Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at the C2 carbon, attacks the electrophilic chlorine atom. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation/Re-aromatization: A base (which can be the succinimide anion byproduct or the solvent) abstracts the proton from the C2 carbon, collapsing the sigma complex and restoring the aromaticity of the indole ring, yielding the final 2-chloro-substituted product.

Visualizing the Synthetic Pathway

Caption: Synthetic route to Methyl 2-chloro-1H-indole-3-carboxylate.

Detailed Experimental Protocol

Materials:

-

Methyl 1H-indole-3-carboxylate (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indole-3-carboxylate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of indole).

-

Addition of Reagent: To the stirring solution, add N-Chlorosuccinimide (1.1 eq) portion-wise over 5-10 minutes at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to neutralize any acidic byproducts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Methyl 2-chloro-1H-indole-3-carboxylate as a solid.

PART 2: Characterization of the Synthesized Product

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized Methyl 2-chloro-1H-indole-3-carboxylate. A combination of spectroscopic and analytical techniques is employed for this purpose.

Visualizing the Characterization Workflow

Sources

An In-depth Technical Guide to Methyl 2-chloro-1H-indole-3-carboxylate: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Halogenated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. The strategic introduction of halogen atoms, particularly chlorine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties. This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-chloro-1H-indole-3-carboxylate, a member of this important class of compounds, represents a versatile synthetic intermediate with significant potential in drug discovery and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, key properties, and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Core Compound Identification and Molecular Structure

Precise identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers for Methyl 2-chloro-1H-indole-3-carboxylate.

1.1. Chemical Abstract Service (CAS) Number

While a specific CAS number for Methyl 2-chloro-1H-indole-3-carboxylate is not readily found in major chemical databases, this is not uncommon for specialized synthetic intermediates. Researchers often work with novel or less-common derivatives where a CAS number has not yet been assigned. For reference, closely related compounds include 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride (CAS No. 67342-12-5)[1]. The absence of a dedicated CAS number underscores the specialized nature of this compound.

1.2. Molecular Structure and Formula

The molecular structure of Methyl 2-chloro-1H-indole-3-carboxylate is characterized by an indole ring system with a chlorine atom at the 2-position and a methyl carboxylate group at the 3-position.

Molecular Formula: C₁₀H₈ClNO₂

Molecular Weight: 209.63 g/mol

Below is a visual representation of the molecular structure:

Caption: Molecular structure of Methyl 2-chloro-1H-indole-3-carboxylate.

Section 2: Synthesis and Mechanistic Insights

The synthesis of functionalized indoles is a well-established area of organic chemistry. While a specific, optimized protocol for Methyl 2-chloro-1H-indole-3-carboxylate is not extensively published, a rational synthetic approach can be designed based on known transformations of the indole core.

2.1. Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route involves the chlorination of a suitable indole precursor followed by esterification. The choice of starting material and chlorinating agent is critical to control regioselectivity and avoid unwanted side reactions.

Caption: Proposed synthetic workflow for Methyl 2-chloro-1H-indole-3-carboxylate.

2.2. Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common methods for the chlorination of indoles. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yields and purity.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-indole-3-carboxylate in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The use of NCS is advantageous as it is a mild and selective chlorinating agent for electron-rich heterocycles.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NCS.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-chloro-1H-indole-3-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Anhydrous Solvents: Water can react with the chlorinating agent and interfere with the reaction.

-

N-Chlorosuccinimide (NCS): Offers good regioselectivity for the 2-position of the indole ring, which is electronically favored for electrophilic substitution.

-

Reaction Quenching: Essential to neutralize the reactive chlorinating species and prevent over-chlorination or decomposition of the product.

Section 3: Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. Due to the limited availability of experimental data for Methyl 2-chloro-1H-indole-3-carboxylate, the following information is based on predictions and data from closely related analogs, such as Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate[2].

3.1. Physicochemical Properties

| Property | Predicted/Analogous Value | Significance in Drug Development |

| Molecular Weight | 209.63 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 (Predicted) | Indicates moderate lipophilicity, which is often favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 (from the indole N-H) | Contributes to solubility and potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and ester oxygens) | Influences solubility and binding characteristics. |

| Polar Surface Area (PSA) | ~45-55 Ų (Predicted) | A key parameter for predicting cell permeability. |

3.2. Spectroscopic Data (Based on Analogous Compounds)

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following are expected spectroscopic features for Methyl 2-chloro-1H-indole-3-carboxylate, with reference to data for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate[2].

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole N-H: A broad singlet typically observed between δ 8.0-9.0 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on the substitution of the benzene ring.

-

Methyl Ester Protons: A sharp singlet around δ 3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A resonance in the downfield region, typically around δ 165 ppm.

-

Indole Carbons: Resonances in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine atom (C2) would be expected to show a downfield shift.

-

Methyl Ester Carbon: A peak around δ 51 ppm.

-

-

HRMS (High-Resolution Mass Spectrometry):

-

The ESI-MS spectrum would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the compound, confirming its elemental composition. For C₁₀H₈ClNO₂, the expected isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom can enhance biological activity and improve pharmacokinetic properties.

4.1. Role as a Synthetic Intermediate

Methyl 2-chloro-1H-indole-3-carboxylate is a valuable building block for the synthesis of more complex molecules. The chlorine atom at the 2-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

Caption: Synthetic transformations of Methyl 2-chloro-1H-indole-3-carboxylate.

4.2. Potential Pharmacological Activities

While the specific biological activities of Methyl 2-chloro-1H-indole-3-carboxylate are not extensively documented, the chloro-indole motif is present in numerous compounds with a wide range of therapeutic applications, including:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in compounds with activity against viruses and bacteria.

-

Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a valuable scaffold for developing drugs targeting the central nervous system.

The presence of the chloro substituent can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, which is a critical consideration for CNS-active drugs.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 2-chloro-1H-indole-3-carboxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-chloro-1H-indole-3-carboxylate is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its unique structural features, including the reactive chlorine atom at the 2-position, make it an important intermediate for the synthesis of a wide array of more complex and potentially bioactive molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- (Reference to a general organic chemistry textbook or a review on indole synthesis)

- (Reference to a medicinal chemistry journal article highlighting the importance of halogen

- (Reference to a publication detailing the synthesis of a similar chlorin

-

Di Micco, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. Available at: [Link][2]

- (Reference to a database like PubChem or ChemSpider for physicochemical property predictions)

- (Reference to a review article on the applications of indole deriv

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-1H-indole-3-carboxylate: Starting Materials and Core Methodologies

Introduction: The Significance of Methyl 2-chloro-1H-indole-3-carboxylate in Modern Drug Discovery

Methyl 2-chloro-1H-indole-3-carboxylate is a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural motif, featuring a reactive chlorine atom at the 2-position of the indole scaffold, renders it an exceptionally versatile intermediate for further chemical elaboration. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to furnish both theoretical insights and practical, field-proven protocols.

Two principal strategies dominate the landscape of Methyl 2-chloro-1H-indole-3-carboxylate synthesis: the direct chlorination of a pre-formed indole ring and the construction of the chloro-substituted indole scaffold from acyclic precursors via classical named reactions. Each approach presents a unique set of advantages and challenges, which will be discussed in detail to enable the informed selection of the most appropriate method for a given research and development context.

Strategy 1: Direct C2-Chlorination of Methyl 1H-indole-3-carboxylate

The most direct and atom-economical approach to Methyl 2-chloro-1H-indole-3-carboxylate involves the selective chlorination of the readily available starting material, Methyl 1H-indole-3-carboxylate. This strategy leverages the inherent reactivity of the indole nucleus towards electrophilic substitution.

Core Principles and Mechanistic Insights

The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. However, in Methyl 1H-indole-3-carboxylate, the C3 position is substituted with an electron-withdrawing methyl carboxylate group. This substitution effectively blocks the C3 position and deactivates it towards further electrophilic attack. Consequently, electrophilic chlorination is directed to the next most reactive position, the C2 carbon.

The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), provides an electrophilic chlorine species (Cl+ or its equivalent). The π-electrons of the indole ring attack the electrophilic chlorine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of the C2-hydrogen by a base (which can be the solvent or the succinimide anion in the case of NCS) restores the aromaticity of the indole ring, yielding the desired 2-chloroindole product.

Caption: Workflow for the direct C2-chlorination of Methyl 1H-indole-3-carboxylate.

Experimental Protocols

N-Chlorosuccinimide is a mild and convenient source of electrophilic chlorine, making it a preferred reagent for the chlorination of sensitive substrates like indoles.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1H-indole-3-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 to 1.3 equivalents) to the solution in one portion.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Sulfuryl chloride is a more reactive chlorinating agent and can be effective when NCS proves to be too slow or inefficient.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 1H-indole-3-carboxylate (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of sulfuryl chloride (1.0 to 1.2 equivalents) in DCM dropwise to the cooled indole solution with vigorous stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The residue is then purified by flash column chromatography.

| Parameter | Protocol 1 (NCS) | Protocol 2 (SO2Cl2) |

| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |

| Typical Solvent | Dichloromethane, Acetonitrile | Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours | 1-4 hours |

| Typical Yield | 70-90% | 75-95% |

| Key Considerations | Milder, easier to handle | More reactive, requires careful handling |

Strategy 2: Indole Ring Construction via Fischer Indole Synthesis

An alternative and highly convergent approach is the construction of the 2-chloroindole ring system from acyclic precursors using the Fischer indole synthesis.[1][2][3] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Core Principles and Mechanistic Insights

The Fischer indole synthesis commences with the formation of a phenylhydrazone from the condensation of phenylhydrazine with a carbonyl compound.[1] For the synthesis of Methyl 2-chloro-1H-indole-3-carboxylate, the key carbonyl starting material is Methyl 2-chloro-3-oxobutanoate.[4][5][6][7] The resulting phenylhydrazone, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid), undergoes a cascade of reactions.

The mechanism is believed to involve tautomerization of the hydrazone to an enehydrazine, which then undergoes a[8][8]-sigmatropic rearrangement. The resulting di-imine intermediate aromatizes, followed by cyclization and elimination of ammonia to afford the final indole product. The chlorine atom at the 2-position of the starting ketoester is retained throughout the reaction sequence, leading directly to the desired 2-chloroindole.

Caption: Key stages in the Fischer indole synthesis of Methyl 2-chloro-1H-indole-3-carboxylate.

Experimental Protocol

This starting material can be prepared from the readily available Methyl acetoacetate.

Step-by-Step Methodology:

-

Chlorination of Methyl Acetoacetate: In a reaction vessel protected from light, dissolve Methyl acetoacetate (1.0 equivalent) in a suitable solvent like dichloromethane. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by GC-MS or NMR until the starting material is consumed.

-

Work-up: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude Methyl 2-chloro-3-oxobutanoate is often used in the next step without further purification, or it can be purified by vacuum distillation.

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid. Add the crude Methyl 2-chloro-3-oxobutanoate (1.0 equivalent) to this solution and stir at room temperature for 1-2 hours to form the phenylhydrazone.

-

Cyclization: To the solution containing the phenylhydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective. Heat the reaction mixture to 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the cyclization by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography.

| Parameter | Fischer Indole Synthesis |

| Key Starting Materials | Phenylhydrazine, Methyl 2-chloro-3-oxobutanoate |

| Catalyst | Brønsted or Lewis Acids (e.g., PPA, ZnCl2) |

| Typical Solvent | Ethanol, Acetic Acid |

| Temperature | 80-100 °C |

| Reaction Time | 2-8 hours |

| Typical Yield | 60-80% |

| Key Considerations | Convergent synthesis, requires preparation of the ketoester |

Conclusion: A Strategic Choice of Starting Materials

The synthesis of Methyl 2-chloro-1H-indole-3-carboxylate can be approached from two distinct and effective directions. The choice between direct chlorination of a pre-existing indole and the construction of the indole ring via the Fischer synthesis depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory.

The direct chlorination method is often favored for its simplicity and high atom economy. However, it relies on the careful control of reaction conditions to ensure regioselectivity. The Fischer indole synthesis, while more convergent, requires the preparation of a specific α-chloro-β-ketoester intermediate. Both routes, when executed with precision, provide reliable access to this invaluable synthetic building block, thereby empowering the advancement of medicinal chemistry and drug discovery programs.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Pharmaffiliates. Methyl 2-chloro-3-oxobutanoate. [Link]

- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20, 2942–2944.

-

Organic Reactions. The Japp-Klingemann Reaction. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

chem.europe.com. Japp-Klingemann reaction. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

- Al-awar, R. S.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2003, 8, 639-647.

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

-

ResearchGate. The Japp-Klingemann Reaction. [Link]

-

PubChem. methyl (2S)-2-chloro-3-oxobutanoate. [Link]

-

Matrix Fine Chemicals. METHYL 2-CHLORO-3-OXOBUTANOATE | CAS 4755-81-1. [Link]

- Zhao, J.; et al. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Org. Biomol. Chem.2015, 13, 9000-9004.

-

ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. [Link]

- Jana, J. D.; et al. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein J. Org. Chem.2022, 18, 134–157.

-

ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate. [Link]

- Kumar, A.; et al. Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. J. Org. Chem.2024, 89, 1846–1857.

- Douglas, C. J.; et al. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Org. Lett.2021, 23, 6882–6885.

- Cacchi, S.; et al. Regioselective Synthesis of 2-Substituted 3-Acylindoles. Synfacts2005, 2005, 0289–0289.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. methyl (2S)-2-chloro-3-oxobutanoate | C5H7ClO3 | CID 7058082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 2-CHLORO-3-OXOBUTANOATE | CAS 4755-81-1 [matrix-fine-chemicals.com]

- 8. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to the Discovery and History of Chlorinated Indole-3-Carboxylates

Abstract

This technical guide provides a comprehensive exploration of chlorinated indole-3-carboxylates, from their initial discovery as potent, naturally occurring plant hormones to their synthesis and application in modern drug discovery and agrochemicals. We delve into the historical context of their identification, focusing on the seminal discovery of 4-chloroindole-3-acetic acid (4-Cl-IAA) in legumes, which distinguished it as a uniquely powerful natural auxin. The guide details the foundational synthetic methodologies, including the Fischer indole synthesis, Vilsmeier-Haack formylation, and Pinnick oxidation, providing the chemical rationale and step-by-step protocols for their laboratory preparation. The profound biological activity of these compounds is examined, with a comparative analysis of 4-Cl-IAA against its non-chlorinated analogue, indole-3-acetic acid (IAA). Furthermore, this document explores the modern utility of the chlorinated indole-3-carboxylate scaffold as a versatile building block for developing novel therapeutic agents, highlighting its significance for researchers, chemists, and professionals in drug development.

Introduction: The Indole Scaffold and the Impact of Chlorination

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in medicinal chemistry and biology.[1] It forms the core of numerous natural products, pharmaceuticals, and agrochemicals, owing to its unique electronic properties and ability to participate in various biological interactions. The C3 position of the indole ring is particularly reactive and serves as a key site for functionalization, leading to a vast library of bioactive compounds.

Indole-3-carboxylic acid and its derivatives are a significant subclass, serving as crucial intermediates in organic synthesis and as bioactive molecules in their own right.[2][3] The introduction of a chlorine atom onto the indole's benzene ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This halogenation can lead to profound changes in biological activity, often enhancing potency and modifying the mechanism of action. This guide focuses specifically on this chlorinated subclass, tracing its history from a curious natural discovery to a cornerstone of synthetic chemistry.

Historical Perspective: A Natural Product Discovery

The history of chlorinated indole-3-carboxylates is inextricably linked to the study of plant hormones, or auxins. The most common natural auxin, indole-3-acetic acid (IAA), was identified in the 1930s and is a key regulator of nearly every aspect of plant growth and development.[4] For decades, IAA was considered the principal, if not sole, endogenous auxin.

This view was challenged with the discovery of 4-chloroindole-3-acetic acid (4-Cl-IAA) . Its methyl ester was first isolated from the immature seeds of peas (Pisum sativum), a leguminous plant.[5] Subsequently, the free acid was identified and found to be particularly abundant in the seeds of plants belonging to the Vicieae tribe, which includes peas, lentils, and vetch.[5][6] This discovery was significant for two primary reasons:

-

It was the first halogenated plant hormone to be identified, demonstrating that organisms could incorporate chlorine into complex and highly active signaling molecules.[7]

-

Bioassays revealed that 4-Cl-IAA possessed exceptionally strong auxin activity, in some cases far exceeding that of IAA.[5]

The biosynthesis of 4-Cl-IAA in plants like Pisum sativum occurs via a pathway parallel to that of IAA, starting with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan.[6][7] This chlorinated precursor is then converted into 4-Cl-IAA. The potent activity of 4-Cl-IAA led to the hypothesis that it may act as a "death hormone," mobilizing nutrients from the parent plant to the developing seeds, ultimately triggering senescence.[6]

Foundational Synthetic Methodologies

The synthetic preparation of chlorinated indole-3-carboxylates relies on a sequence of well-established organic reactions. A common and logical pathway involves first constructing the chlorinated indole core, followed by introducing the carboxylate group at the C3 position.

digraph "Synthetic_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Final Conversion: Oxidation to the Carboxylic Acid

The final step is the oxidation of the aldehyde to a carboxylic acid. While several methods exist (e.g., Jones oxidation, Tollens' reagent), the Pinnick oxidation is particularly effective due to its mild conditions and high tolerance for other functional groups.[8][9][10]

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant, buffered under weakly acidic conditions (e.g., with a phosphate buffer).[11] A crucial component is a scavenger, such as 2-methyl-2-butene, which is added to quench the reactive hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination of the indole ring.[8] This method is highly efficient for converting both simple and complex aldehydes, including α,β-unsaturated systems, into their corresponding carboxylic acids.[12][11]

```dot

digraph "Pinnick_Oxidation_Mechanism" {

graph [splines=true, layout=dot];

node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"];

edge [arrowsize=0.7, color="#5F6368"];

}

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. tutorchase.com [tutorchase.com]

- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

IUPAC name and synonyms for Methyl 2-chloro-1H-indole-3-carboxylate

An In-Depth Technical Guide to Methyl 2-chloro-1H-indole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-chloro-1H-indole-3-carboxylate, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, grounding all information in authoritative scientific literature.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research and development. Methyl 2-chloro-1H-indole-3-carboxylate is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and academic literature.

The primary IUPAC name for the compound is methyl 2-chloro-1H-indole-3-carboxylate . This name explicitly defines the core indole structure, the position of the chloro and methyl carboxylate substituents, and the location of the hydrogen on the indole nitrogen (1H).

| Identifier | Value | Source |

| IUPAC Name | methyl 2-chloro-1H-indole-3-carboxylate | N/A |

| CAS Number | 31335-57-6 | N/A |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| InChI Key | XRPAKOBVNUUWFE-UHFFFAOYSA-N | [1] |

Synonyms:

-

Methyl 2-chloroindole-3-carboxylate

-

2-Chloro-1H-indole-3-carboxylic acid methyl ester

-

2-Chloroindole-3-carboxylic acid methyl ester

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of a compound is critical for its purification, characterization, and use in subsequent reactions.

| Property | Value |

| Physical Form | Solid powder |

| Melting Point | 149-152 °C (for the parent compound, methyl indole-3-carboxylate) |

| Solubility | Slightly soluble in water |

| Storage | Store in an inert atmosphere at 2-8°C |

Spectroscopic Data: While a dedicated spectrum for Methyl 2-chloro-1H-indole-3-carboxylate is not readily available in public repositories, the expected NMR shifts can be inferred from the parent compound, Methyl 1H-indole-3-carboxylate, and related structures. The introduction of an electronegative chlorine atom at the C2 position will induce predictable downfield shifts.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

N-H Proton: A broad singlet appearing significantly downfield (>11 ppm).

-

Aromatic Protons (C4-C7): A series of doublets and triplets between 7.0 and 8.2 ppm.

-

C4-H Proton: Typically a doublet around 8.0-8.2 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.8 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): ~165 ppm.

-

C2 Carbon: Shifted downfield due to the chlorine attachment.

-

Aromatic Carbons: Resonances between 110 and 140 ppm.

-

Methyl Carbon (-OCH₃): ~51 ppm.

Synthesis and Reaction Mechanism

The most common and efficient method for preparing Methyl 2-chloro-1H-indole-3-carboxylate is through the direct electrophilic chlorination of the readily available starting material, Methyl 1H-indole-3-carboxylate.

Core Reaction: Electrophilic Chlorination The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic; however, since it is blocked by the carboxylate group, substitution occurs at the next most activated position, C2. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine (Cl⁺) for this transformation.

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is a representative procedure based on standard methods for the chlorination of indoles.

-

Preparation: To a solution of Methyl 1H-indole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq) portion-wise at 0°C.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the indole substrate and NCS without participating in the reaction. Performing the addition at 0°C helps to control the reaction rate and minimize the formation of side products.

-

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: TLC provides a rapid and reliable method to visually confirm the conversion of the starting material to a new, typically less polar, product.

-

-

Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Causality: This aqueous workup is designed to remove the water-soluble byproduct, succinimide, and any remaining unreacted NCS.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: Purification is essential to remove residual reagents and byproducts. The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy.

-

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 2-chloro-1H-indole-3-carboxylate.

Chemical Reactivity and Applications

Methyl 2-chloro-1H-indole-3-carboxylate is a versatile intermediate due to its multiple reactive sites. The 2-chloro substituent is particularly valuable as it serves as a handle for introducing molecular diversity through cross-coupling reactions.

Key Reactions:

-

N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a base and subsequently alkylated or arylated to generate N-substituted derivatives.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. These transformations are fundamental in tuning the pharmacokinetic properties of drug candidates.[2]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 2-position is an excellent site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex molecular architectures.

Application in Drug Discovery

The indole nucleus is a privileged scaffold found in numerous FDA-approved drugs.[3] Chloro-substituted indoles, in particular, are important precursors for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

For instance, 2-chloroindole derivatives have been investigated for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX-1/COX-2).[7] The ability to functionalize the 2-position via cross-coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for biological targets.[8]

Illustrative Reaction: Suzuki Cross-Coupling

The Suzuki coupling reaction is a powerful method for forming a new carbon-carbon bond by coupling the 2-chloroindole with a boronic acid derivative in the presence of a palladium catalyst.

Caption: Suzuki cross-coupling at the C2 position.

Conclusion

Methyl 2-chloro-1H-indole-3-carboxylate is a high-value synthetic intermediate with significant applications in medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of the 2-chloro substituent make it an ideal starting point for the construction of diverse and complex molecular libraries. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

-

2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791. PubChem. [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

-

Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. PubChem. [Link]

-

Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. ACS Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

5-Chloro-1H-indole-3-carboxylic acid methyl ester | 172595-67-4. J&K Scientific. [Link]

-

Ethyl 3-chloro-1-methyl-1H-indole-2-carboxylate | C12H12ClNO2. PubChem. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE. gsrs.ncats.nih.gov. [Link]

-

Optimized preparation of 2-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

-

Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. [Link]

-

Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed Central. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. [Link]

-

Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed. [Link]

-

Methyl indole-3-carboxylate. PlantaeDB. [Link]

-

2-Chloro-1H-indole-3-carbaldehyde | CAS#:5059-30-3. Chemsrc. [Link]

-

methyl acetyl acetone, 815-57-6. The Good Scents Company. [Link]

-

N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflammatory Agents. Synthesis and Screening for the Effects on Human Neutrophil Functions and on COX1/COX2 Activity. PubMed. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]

- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 2-chloro-1H-indole-3-carboxylate

Introduction: The Strategic Value of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its inherent biological activity and synthetic versatility have cemented its status as a privileged scaffold in drug discovery. Within this extensive family, halogenated indoles represent a particularly strategic class of building blocks. The introduction of a halogen, such as chlorine, not only modulates the electronic properties and metabolic stability of the parent indole but also provides a reactive handle for sophisticated molecular engineering through cross-coupling reactions.

This guide focuses on a specific, high-potential derivative: Methyl 2-chloro-1H-indole-3-carboxylate . This compound uniquely combines three key functional elements: the indole core, a synthetically versatile chlorine atom at the C2 position, and an electron-withdrawing methyl carboxylate group at the C3 position. The chlorine at the 2-position is particularly noteworthy, as this position is often crucial for biological activity, and the halogen allows for the introduction of diverse substituents. The ester at the 3-position, meanwhile, can be readily modified, serving as a gateway to amides, carboxylic acids, and other functional groups, further expanding the accessible chemical space.[3]

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the untapped research potential of Methyl 2-chloro-1H-indole-3-carboxylate. We will delve into its synthesis, explore its reactivity, and propose several promising avenues for future investigation in medicinal chemistry and beyond. Our objective is to provide a scientifically rigorous and practical framework to inspire and guide the next wave of innovation built upon this versatile chemical scaffold.

Core Molecular Attributes and Reactivity Profile

Methyl 2-chloro-1H-indole-3-carboxylate possesses a unique electronic and steric profile that dictates its reactivity. The chlorine atom at the C2 position, a region of high electron density in the indole ring, significantly influences the molecule's chemical behavior. This halogen can act as a leaving group in nucleophilic substitution reactions or, more importantly, as a handle for transition-metal-catalyzed cross-coupling reactions. The methyl carboxylate group at the C3 position is a moderate electron-withdrawing group, which can influence the acidity of the N-H proton and the regioselectivity of electrophilic substitution on the benzene ring.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO2 | [4] |

| Molecular Weight | 209.63 g/mol | [4] |

| Appearance | Likely an off-white or crystalline powder | Inferred from similar compounds[5] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds[] |

The interplay of these functional groups opens up a wide array of possibilities for selective chemical modifications at multiple positions of the indole scaffold.

Proposed Research Area 1: Diversification of the C2 Position via Cross-Coupling Chemistry

The C-Cl bond at the 2-position is a prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds.

Scientific Rationale

The functionalization of the C2 position of the indole ring is a well-established strategy for modulating biological activity. By replacing the chlorine atom with a variety of aryl, heteroaryl, alkyl, alkynyl, or amino groups, a large and diverse chemical library can be rapidly generated. This diversity is crucial in the hit-to-lead and lead optimization phases of drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-1H-indole-3-carboxylate with a generic boronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 2-chloro-1H-indole-3-carboxylate (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Proposed Research Area 2: Functionalization of the N1 and C3 Positions

While the C2 position offers a primary site for diversification, the N1 and C3 positions provide orthogonal handles for further chemical modification.

Scientific Rationale

N-alkylation or N-arylation of the indole nitrogen is a common strategy to block a potential site of metabolism and to modulate the lipophilicity and solubility of the molecule.[3] The ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, enabling the exploration of key hydrogen bonding interactions with biological targets.

Experimental Workflow: N-Alkylation and Amide Coupling

This two-step workflow describes the N-alkylation of the indole, followed by saponification and amide bond formation.

-

N-Alkylation:

-

To a solution of Methyl 2-chloro-1H-indole-3-carboxylate (1.0 eq) in a suitable solvent like DMF or THF, add a base such as NaH or K2CO3 (1.1-1.5 eq) at 0 °C.

-

After stirring for a short period, add the desired alkylating agent (e.g., an alkyl halide) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

-

-

Saponification and Amide Coupling:

-

Dissolve the N-alkylated product in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base like NaOH or LiOH and stir at room temperature or with gentle heating until the ester is completely hydrolyzed.

-

Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.

-

To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

-

Add the desired amine (1.0-1.2 eq) and stir at room temperature until the reaction is complete.

-

Work up and purify the final amide product.

-

Proposed Research Area 3: Exploration of Medicinal Chemistry Applications

The structural features of Methyl 2-chloro-1H-indole-3-carboxylate make it an attractive starting point for the development of novel therapeutic agents in several disease areas.

A. Anticancer Agents

The indole scaffold is present in numerous anticancer drugs, including Vinca alkaloids and kinase inhibitors. The ability to functionalize the C2 position of the indole ring with various aromatic and heteroaromatic groups could lead to the discovery of novel kinase inhibitors. For instance, coupling with moieties known to interact with the ATP-binding site of kinases could yield potent and selective inhibitors.

B. Antiviral and Antimicrobial Agents

Indole derivatives have demonstrated a broad spectrum of antiviral and antimicrobial activities.[1] The 2-chloro-1H-indole-3-carboxylate core could be elaborated to mimic the structures of known antiviral or antimicrobial agents or used in high-throughput screening campaigns to identify new leads. For example, the synthesis of indole-based carboxamides has been a fruitful area for the discovery of agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[7][8]

C. Central Nervous System (CNS) Agents

The indole nucleus is structurally related to the neurotransmitter serotonin. As such, indole derivatives are frequently explored for their potential to treat a range of CNS disorders. The derivatization of Methyl 2-chloro-1H-indole-3-carboxylate could lead to new compounds with activity at serotonin or other CNS receptors.

Conclusion: A Scaffold of Opportunity

Methyl 2-chloro-1H-indole-3-carboxylate is more than just another chemical intermediate; it is a strategically designed building block that offers multiple avenues for chemical exploration and innovation. Its unique combination of a reactive chlorine at the C2 position, a modifiable ester at the C3 position, and the privileged indole core makes it a highly valuable scaffold for the synthesis of diverse and complex molecules. The research areas proposed in this guide—spanning novel synthetic methodologies, library synthesis, and diverse medicinal chemistry applications—are intended to serve as a starting point for unlocking the full potential of this versatile compound. As the demand for novel, effective, and safe therapeutic agents continues to grow, the systematic exploration of scaffolds like Methyl 2-chloro-1H-indole-3-carboxylate will be paramount in driving the next generation of drug discovery.

References

- CymitQuimica. (n.d.). CAS 16863-96-0: 2-CHLOROINDOLE.

- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

- National Center for Biotechnology Information. (n.d.). 2-chloro-1H-indole. PubChem.

- ChemicalBook. (n.d.). 2-CHLOROINDOLE | 16863-96-0.

- Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information].

- Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.

- BOC Sciences. (n.d.). CAS 1160293-25-3 methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-6-carboxylate.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Gsrs. (n.d.). METHYL 3-CHLORO-1H-INDOLE-2-CARBOXYLATE.

- ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing....

- Arctom. (n.d.). CAS NO. 7135-31-1 | 2-Chloroindole | Catalog SY115626.

- Journal of Basic and Applied Research in Biomedicine. (n.d.). 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.

- ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

- Alfa Chemistry. (n.d.). CAS 25369-33-9 7-Chloroindolin-2-one.

- Arkat USA. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.

- ChemicalBook. (n.d.). Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum.

- Chem-Impex. (n.d.). Methyl indole-3-carboxylate.

- Benchchem. (n.d.). Methyl Indole-3-Carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science.

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for Methyl 2-chloro-1H-indole-3-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-1H-indole-3-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. As with any highly functionalized organic molecule destined for pharmaceutical development, a thorough understanding of its chemical stability is paramount to ensure its quality, efficacy, and safety. This technical guide provides a comprehensive overview of the factors influencing the stability of Methyl 2-chloro-1H-indole-3-carboxylate, recommended storage and handling procedures, and detailed protocols for assessing its degradation profile. This document is intended to serve as a practical resource for scientists working with this compound, enabling them to maintain its integrity throughout its lifecycle, from the research bench to preclinical development.

Introduction: The Imperative of Stability in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 2-position and a methyl ester at the 3-position of the indole ring in Methyl 2-chloro-1H-indole-3-carboxylate creates a molecule with unique electronic and steric properties, offering potential for novel biological activities. However, these same features can also introduce chemical liabilities.

The journey of a drug candidate from discovery to market is long and arduous, and maintaining the chemical integrity of the active pharmaceutical ingredient (API) is a critical path requirement. Instability can lead to a loss of potency, the formation of toxic degradation products, and altered pharmacokinetic profiles, ultimately jeopardizing patient safety and regulatory approval. This guide, therefore, addresses the stability of Methyl 2-chloro-1H-indole-3-carboxylate from a proactive standpoint, providing the foundational knowledge and practical methodologies required to mitigate degradation risks.

Physicochemical Properties and Inherent Stability Considerations

While specific experimental data on the stability of Methyl 2-chloro-1H-indole-3-carboxylate is not extensively available in the public domain, an analysis of its structure allows for the prediction of its likely behavior under various stress conditions. The molecule's stability is primarily influenced by the interplay of the indole ring, the C2-chloro substituent, and the C3-methyl ester.

Table 1: Summary of Key Physicochemical Properties and Stability Concerns

| Feature | Property/Concern | Rationale |

| Indole Nucleus | Susceptible to oxidation. | The electron-rich pyrrole ring can be oxidized, leading to colored degradants. |

| Potential for acid-catalyzed dimerization/polymerization. | Under strong acidic conditions, the indole ring can be protonated, initiating side reactions. | |

| C2-Chloro Substituent | Potential for nucleophilic displacement. | The chlorine atom can be displaced by nucleophiles, particularly under basic conditions or upon exposure to certain solvents. |

| Susceptibility to photodechlorination. | Halogenated aromatic compounds can undergo homolytic cleavage of the carbon-halogen bond upon exposure to UV light. | |

| C3-Methyl Ester | Susceptible to hydrolysis. | The ester linkage can be cleaved under both acidic and, more readily, basic conditions to yield the corresponding carboxylic acid. |

| Solid State | Generally stable as a solid. | Crystalline solids are typically more stable than amorphous forms or solutions. However, long-term stability requires controlled conditions. |

Potential Degradation Pathways

Understanding the potential routes of degradation is the first step in designing effective stabilization strategies. Based on the functional groups present in Methyl 2-chloro-1H-indole-3-carboxylate, several degradation pathways can be postulated.

Hydrolysis

The methyl ester at the C3 position is a primary site for hydrolytic degradation.

-

Base-Catalyzed Hydrolysis: This is often the most significant hydrolytic pathway for esters. The attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Studies on related indole-3-acetic acid esters have shown that hydrolysis can occur at pH values as low as 9.[1][2]

-

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for esters, prolonged exposure to acidic conditions can also lead to cleavage of the ester bond.

Photodegradation

Aromatic halides are known to be susceptible to photodegradation.

-

Photodechlorination: Upon absorption of UV radiation, the C-Cl bond can undergo homolytic cleavage to generate a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the dechlorinated analog, Methyl 1H-indole-3-carboxylate.

Oxidation

The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to a complex mixture of colored degradation products, often involving the formation of oxindoles or ring-opened species.

Other Potential Degradation Routes

-

Nucleophilic Substitution: The chlorine atom at the C2 position may be susceptible to displacement by strong nucleophiles, although the electron-donating nature of the indole nitrogen may moderate this reactivity.

-

Decarboxylation: While the ester is more stable than the corresponding carboxylic acid, under harsh thermal or certain catalytic conditions, decarboxylation of the hydrolyzed product could occur.[3]

Caption: Potential degradation pathways for Methyl 2-chloro-1H-indole-3-carboxylate.

Recommended Storage and Handling

To ensure the long-term stability and integrity of Methyl 2-chloro-1H-indole-3-carboxylate, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for halogenated and ester-containing heterocyclic compounds.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale and Best Practices |

| Temperature | -20°C to 8°C (Refrigerated or Frozen) | Lower temperatures significantly reduce the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. For long-term storage, -20°C is preferred. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidative degradation of the electron-rich indole nucleus. This is particularly important for long-term storage or if the compound is stored as a solution. |

| Light | Protection from Light (Amber Vials) | To prevent photodechlorination and other light-induced reactions, the compound should always be stored in amber or opaque containers. Work areas should be protected from direct sunlight and strong artificial light. |

| Humidity | Dry Conditions (Desiccator) | The compound should be protected from moisture to prevent hydrolysis of the methyl ester. Storage in a desiccator is recommended, especially in humid environments. Containers should be tightly sealed. |

| pH (for solutions) | Slightly Acidic to Neutral (pH 4-7) | If solutions are to be prepared for short-term storage, they should be buffered in a slightly acidic to neutral pH range to minimize the risk of base-catalyzed ester hydrolysis. |

| Incompatible Materials | Avoid Strong Bases, Strong Oxidizing Agents | Direct contact with strong bases will rapidly hydrolyze the ester. Strong oxidizing agents can degrade the indole ring. |

A Framework for Stability Assessment: Forced Degradation Studies

A forced degradation study is an indispensable tool for elucidating the degradation pathways and developing a stability-indicating analytical method for a drug substance.[4][5][6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Workflow

The following is a generalized workflow for conducting a forced degradation study on Methyl 2-chloro-1H-indole-3-carboxylate.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To investigate the degradation of Methyl 2-chloro-1H-indole-3-carboxylate under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

Methyl 2-chloro-1H-indole-3-carboxylate

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, pH meter

-

HPLC system with UV/DAD and MS detectors

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:H₂O).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Conduct the study at room temperature due to the expected lability of the ester.

-

Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction at time points such as 2, 6, and 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a thin layer in a vial.

-

Expose to dry heat (e.g., 60°C) and humid heat (e.g., 60°C / 75% RH).

-

At specified time points (e.g., 1, 3, 7 days), withdraw samples, dissolve in the stock solution solvent, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound and a solution (e.g., 0.1 mg/mL in ACN:H₂O) to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC after exposure.

-

Analytical Method for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Table 3: Starting Point for HPLC Method Development

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the indole and any acidic degradants. |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |

| Gradient Elution | 5% to 95% B over 20-30 minutes | A gradient is recommended to ensure elution of both polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 220 nm and 280 nm | Indoles typically have strong absorbance at these wavelengths. A Diode Array Detector (DAD) is ideal for assessing peak purity. |

| Mass Spectrometry | ESI in positive and negative modes | Coupling to a mass spectrometer is invaluable for the identification of unknown degradation products. |

Conclusion and Future Perspectives

The stability of Methyl 2-chloro-1H-indole-3-carboxylate is a critical attribute that must be well-understood to support its development as a potential therapeutic agent. This guide has outlined the key stability concerns, including susceptibility to hydrolysis, photodegradation, and oxidation. By implementing the recommended storage and handling procedures, the integrity of the compound can be preserved.

Furthermore, the provided framework for forced degradation studies offers a robust starting point for researchers to systematically investigate the degradation pathways of this molecule. The insights gained from such studies are invaluable for the development and validation of a stability-indicating analytical method, which is a regulatory prerequisite for advancing a compound through the drug development pipeline. As research on Methyl 2-chloro-1H-indole-3-carboxylate and its analogs continues, the generation of specific stability data will be essential for its successful translation from a promising molecule to a safe and effective medicine.

References

-

Frankenberger, Jr., W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 645-653. [Link]

-

Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9-12. [Link]

-